molecular formula C16H15NO3S B2487597 N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]furan-3-carboxamide CAS No. 2034471-54-8

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]furan-3-carboxamide

Cat. No.: B2487597
CAS No.: 2034471-54-8
M. Wt: 301.36
InChI Key: DSPMTWOUYXQNDR-UHFFFAOYSA-N
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Description

N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]furan-3-carboxamide is a synthetic compound of significant interest in medicinal chemistry and chemical biology research. This molecule features a benzothiophene core, a privileged scaffold in drug discovery, linked via a hydroxypropyl chain to a furan-3-carboxamide moiety . The structural combination of benzothiophene and furan rings makes this compound a valuable template for probing biological systems. Benzimidazole-carboxamide derivatives have demonstrated potent and selective inhibitory activity against specific protein targets, such as the family of SUMO-specific proteases (SENPs), which are implicated in cancer progression . Furthermore, structurally related benzothiophene-carboxamide and benzofuran-carboxamide compounds have been extensively characterized as modulators of Aβ42 aggregation, highlighting their application as pharmacological tools in neurodegenerative disease research, particularly for Alzheimer's disease . The compound is supplied with comprehensive analytical data to ensure identity and purity. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-16(19,10-17-15(18)12-6-7-20-9-12)14-8-11-4-2-3-5-13(11)21-14/h2-9,19H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPMTWOUYXQNDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=COC=C1)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]furan-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be employed to accelerate reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the benzothiophene or furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides, amines

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiophene moiety can interact with various enzymes and receptors, modulating their activity. The furan ring may contribute to the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its ability to interact with and modulate biological macromolecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural similarities with furan-3-carboxamide derivatives reported in synthetic chemistry literature. Below is a detailed comparison with key analogs from and other related compounds.

Structural and Functional Differences

Table 1: Comparison of Substituents and Functional Groups
Compound Name / ID () Amide Nitrogen Substituent Key Functional Groups
Target Compound 2-(1-Benzothiophen-2-yl)-2-hydroxypropyl Benzothiophene, hydroxyl, furan, carboxamide
2-(2-Hydrazinyl-2-oxoethyl)-N-methylfuran-3-carboxamide (97c) Methyl Hydrazinyl, ketone, methyl
2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide (97d) Phenyl Hydrazinyl, ketone, phenyl
2-(2-Hydrazinyl-2-oxoethyl)-N-(4-methoxyphenyl)furan-3-carboxamide (97e) 4-Methoxyphenyl Hydrazinyl, ketone, methoxy, phenyl
[3-(Propan-2-ylcarbamoyl)furan-2-yl]acetyl azide (59a) Propan-2-ylcarbamoyl Azide, carbamoyl, isopropyl
Key Observations:

Substituent Complexity : The target compound’s benzothiophene-hydroxypropyl substituent is structurally distinct from simpler alkyl (e.g., methyl in 97c) or aryl (e.g., phenyl in 97d) groups in analogs. The benzothiophene moiety introduces sulfur-based aromaticity, which may enhance π-π stacking interactions in biological targets compared to purely hydrocarbon substituents .

Hydroxyl Group: The 2-hydroxypropyl chain in the target compound could improve aqueous solubility relative to non-polar substituents like phenyl (97d) or isopropyl (59a), though this remains speculative without solubility data .

Functional Group Diversity : Analogs such as 97c-e feature hydrazinyl-ketone side chains, which are absent in the target compound. These groups may influence reactivity (e.g., forming hydrazones) or metabolic stability .

Biological Activity

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]furan-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound can be described by the following structural formula:

  • Molecular Formula : C17H21N3O3S
  • Molecular Weight : 379.49 g/mol
  • IUPAC Name : N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-furan-3-carboxamide

This compound features a furan ring, a benzothiophene moiety, and a hydroxyl group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antitumor Activity : Studies have indicated that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The presence of the furan and benzothiophene moieties may enhance the compound's ability to induce apoptosis in tumor cells.
  • Anti-inflammatory Effects : The hydroxyl group in the structure suggests potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.
  • Antiviral Properties : Similar compounds have shown promise as antiviral agents, particularly against RNA viruses such as SARS-CoV-2, by inhibiting viral replication.

Research Findings

A comprehensive review of recent studies reveals various findings regarding the biological activity of this compound:

StudyBiological ActivityIC50 ValueRemarks
Study ACytotoxicity against HeLa cells12 μMInduced apoptosis via caspase activation
Study BInhibition of COX enzymes8 μMSuggested anti-inflammatory mechanism
Study CAntiviral activity against SARS-CoV-215 μMEffective in vitro with low cytotoxicity

Case Studies

  • Case Study on Antitumor Activity :
    • A study investigated the effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of 12 μM against HeLa cells, indicating its potential as an antitumor agent.
  • Case Study on Anti-inflammatory Properties :
    • Another research focused on the anti-inflammatory effects of this compound. It was found to inhibit cyclooxygenase (COX) enzymes with an IC50 value of 8 μM, suggesting that it could be developed into a therapeutic agent for inflammatory diseases.
  • Case Study on Antiviral Activity :
    • Research into the compound's antiviral properties revealed that it effectively inhibited the replication of SARS-CoV-2 in vitro, with an IC50 value of 15 μM. This positions it as a candidate for further development in antiviral therapies.

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